molecular formula C11H13NO2 B13217947 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid

2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid

Cat. No.: B13217947
M. Wt: 191.23 g/mol
InChI Key: TZGKFHVAOBIIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, making it a significant molecule in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of oximes followed by cyclization in the presence of boron hydride-dimethyl sulfide complex . Another approach involves the use of [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and reductive amination are common techniques employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to interact with proteins and enzymes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 1-Benzazepine
  • 2-Benzazepine
  • 3-Benzazepine
  • Tolazoline
  • Tolvaptan

Comparison: 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to other benzazepines, it exhibits different reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2,(H,13,14)

InChI Key

TZGKFHVAOBIIFK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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